N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide
Overview
Description
N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with nitro and difluorophenyl groups. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as the fibroblast growth factor receptor 1 and Androgen receptor . These receptors play crucial roles in cellular processes such as cell growth and differentiation.
Mode of Action
For instance, compounds that target the Fibroblast growth factor receptor 1 can affect cell growth and differentiation , while those that interact with the Androgen receptor can influence gene expression .
Biochemical Pathways
Compounds that inhibit γ-secretase, a similar class of compounds, have been found to reduce aβ40 and aβ42 levels in human primary neuronal cultures and in brain extract, cerebrospinal fluid, and plasma in vivo .
Pharmacokinetics
A study on a structurally similar compound, n-(3,5-difluorophenyl)succinimide, showed that it achieves higher tissue and plasma concentrations, binds covalently to a greater extent, and is eliminated more slowly than its non-toxic analog .
Result of Action
Similar compounds have been found to affect cell proliferation, differentiation, and apoptosis .
Action Environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide typically involves the reaction of 3,5-difluoroaniline with 4-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Major Products Formed
Reduction: N-(3,5-difluorophenyl)-4-aminobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Sulfone derivatives of the original compound.
Scientific Research Applications
N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-difluorophenyl)-4-aminobenzenesulfonamide: Similar structure but with an amino group instead of a nitro group.
N-(3,5-difluorophenyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a nitro group.
N-(3,5-difluorophenyl)-4-chlorobenzenesulfonamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both nitro and difluorophenyl groups, which impart distinct chemical and biological properties. The nitro group enhances the compound’s electron-withdrawing capability, making it more reactive in certain chemical reactions. The difluorophenyl group increases the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with hydrophobic targets.
Properties
IUPAC Name |
N-(3,5-difluorophenyl)-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O4S/c13-8-5-9(14)7-10(6-8)15-21(19,20)12-3-1-11(2-4-12)16(17)18/h1-7,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPROZFEICUQDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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